molecular formula C20H24FN3O3 B5084116 1-[(2-fluorophenyl)methyl]-6-oxo-N-[(3-propyl-1,2-oxazol-5-yl)methyl]piperidine-3-carboxamide

1-[(2-fluorophenyl)methyl]-6-oxo-N-[(3-propyl-1,2-oxazol-5-yl)methyl]piperidine-3-carboxamide

Cat. No.: B5084116
M. Wt: 373.4 g/mol
InChI Key: JQYAVMHKZQDDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-fluorophenyl)methyl]-6-oxo-N-[(3-propyl-1,2-oxazol-5-yl)methyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, an oxazole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-6-oxo-N-[(3-propyl-1,2-oxazol-5-yl)methyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the incorporation of the oxazole moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.

    Incorporation of the Oxazole Moiety: This can be done through cyclization reactions involving appropriate oxazole precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-6-oxo-N-[(3-propyl-1,2-oxazol-5-yl)methyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides, acids, or bases can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-6-oxo-N-[(3-propyl-1,2-oxazol-5-yl)methyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-6-oxo-N-[(3-propyl-1,2-oxazol-5-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-6-oxo-N-[(3-propyl-1,2-oxazol-5-yl)methyl]piperidine-3-carboxamide
  • 1-[(2-bromophenyl)methyl]-6-oxo-N-[(3-propyl-1,2-oxazol-5-yl)methyl]piperidine-3-carboxamide
  • 1-[(2-iodophenyl)methyl]-6-oxo-N-[(3-propyl-1,2-oxazol-5-yl)methyl]piperidine-3-carboxamide

Uniqueness

1-[(2-fluorophenyl)methyl]-6-oxo-N-[(3-propyl-1,2-oxazol-5-yl)methyl]piperidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-6-oxo-N-[(3-propyl-1,2-oxazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c1-2-5-16-10-17(27-23-16)11-22-20(26)15-8-9-19(25)24(13-15)12-14-6-3-4-7-18(14)21/h3-4,6-7,10,15H,2,5,8-9,11-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYAVMHKZQDDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2CCC(=O)N(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.